molecular formula C19H17N3O B14427283 3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole CAS No. 82076-07-1

3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole

Cat. No.: B14427283
CAS No.: 82076-07-1
M. Wt: 303.4 g/mol
InChI Key: GXIOLOWJBKTZIM-UHFFFAOYSA-N
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Description

3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole is a complex organic compound that features an indole core linked to an oxadiazole ring through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Ethyl Chain: The oxadiazole ring is then linked to an ethyl chain via a nucleophilic substitution reaction.

    Formation of the Indole Core: The final step involves the formation of the indole core, which can be synthesized through Fischer indole synthesis or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole: can be compared to other indole derivatives and oxadiazole-containing compounds.

    2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.

    Methylammonium lead halides:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the properties of both indole and oxadiazole rings

Properties

CAS No.

82076-07-1

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

5-[2-(1H-indol-3-yl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H17N3O/c1-13-5-4-6-14(11-13)19-21-18(23-22-19)10-9-15-12-20-17-8-3-2-7-16(15)17/h2-8,11-12,20H,9-10H2,1H3

InChI Key

GXIOLOWJBKTZIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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